molecular formula C19H16F3N3OS2 B3015143 (E)-5-(thiophen-2-ylmethylene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 843632-65-5

(E)-5-(thiophen-2-ylmethylene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B3015143
CAS No.: 843632-65-5
M. Wt: 423.47
InChI Key: WFTGLCQYTRMHSE-FOWTUZBSSA-N
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Description

(E)-5-(thiophen-2-ylmethylene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C19H16F3N3OS2 and its molecular weight is 423.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They performed molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations, analyzing intermolecular interactions in the compounds (Shawish et al., 2021).

Antimicrobial and Antifungal Applications

  • Patel et al. (2012) synthesized a series of thiazolidinone derivatives with antimicrobial activity against various bacteria and fungi, indicating the potential application of such compounds in fighting microbial infections (Patel et al., 2012).
  • Another study by Patel et al. (2012) evaluated similar thiazolidinone derivatives for antimicrobial activity, highlighting the potential of these compounds in treating bacterial and fungal infections (Patel et al., 2012).

Antitumor and Anticancer Applications

  • Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which showed promising anti-tumor activities against hepatocellular carcinoma, demonstrating the potential of such compounds in cancer therapy (Gomha et al., 2016).
  • Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, finding that compounds with a piperazine substituent showed significant effectiveness against various cancer cell lines (Turov, 2020).

Optoelectrochemical Properties

  • Ak and Toppare (2009) synthesized star-shaped thiophene and pyrrole functionalized monomers and investigated the optoelectrochemical properties of the corresponding copolymers, suggesting applications in materials science and electronics (Ak & Toppare, 2009).

Antidepressant Properties

  • Orús et al. (2002) synthesized benzo[b]thiophene derivatives and evaluated them for dual antidepressant activities, showing potential for use in treating depression (Orús et al., 2002).

Anticancer and Antiangiogenic Effects

  • Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and demonstrated their anticancer and antiangiogenic effects in a mouse tumor model, suggesting their potential as anticancer therapy (Chandrappa et al., 2010).

Properties

IUPAC Name

(5E)-5-(thiophen-2-ylmethylidene)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS2/c20-19(21,22)13-3-1-4-14(11-13)24-6-8-25(9-7-24)18-23-17(26)16(28-18)12-15-5-2-10-27-15/h1-5,10-12H,6-9H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTGLCQYTRMHSE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=O)C(=CC4=CC=CS4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=O)/C(=C\C4=CC=CS4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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